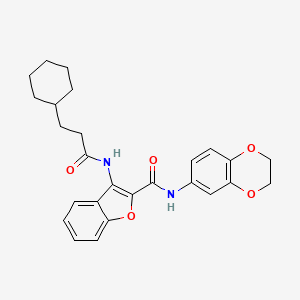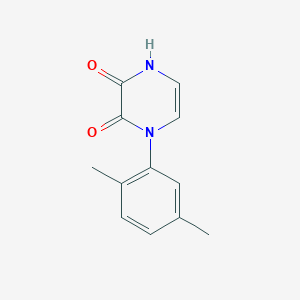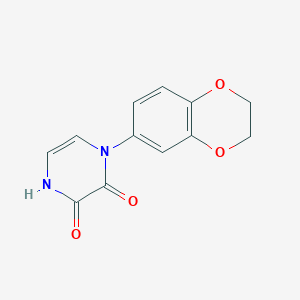![molecular formula C18H22N4O3 B6488894 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-08-8](/img/structure/B6488894.png)
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The compound seems to contain a 2,3-dihydro-1H-indol-1-yl group , a 1,3,8-triazaspiro[4.5]decane group, and a 2,4-dione group . These groups contribute to the overall structure of the compound.Applications De Recherche Scientifique
- The indole ring system has been extensively studied for its potential in cancer treatment. Researchers have synthesized derivatives with anticancer activity, including those containing indole scaffolds . Investigate the specific effects of this compound on cancer cells, tumor growth, and apoptosis pathways.
- Indole derivatives often exhibit antimicrobial properties. Evaluate the compound’s effectiveness against bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) . Assess its minimum inhibitory concentration (MIC) and potential as a novel antimicrobial agent.
- Biofilm formation contributes to antibiotic resistance. Explore whether this compound can inhibit biofilm formation, particularly in Staphylococcus aureus . Biofilm inhibition is crucial for preventing chronic infections.
- Investigate the compound’s antioxidant properties. Assess its ability to scavenge free radicals and protect cells from oxidative stress . Consider using the ferric reducing antioxidant power (FRAP) assay to quantify antioxidant capacity.
- Some indole derivatives exhibit anti-inflammatory activity. Explore their potential in reducing inflammation, possibly through modulation of cytokines or inhibition of inflammatory pathways . Investigate their effects in animal models or cell cultures.
- Given the unique spirocyclic structure, consider using this compound as a building block for drug delivery systems. Investigate its solubility, stability, and potential for targeted drug release . Could it enhance drug bioavailability or improve therapeutic outcomes?
Anticancer Properties
Antimicrobial Activity
Biofilm Inhibition
Antioxidant Potential
Anti-Inflammatory Effects
Drug Delivery Systems
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to their various biological activities . The specific changes resulting from this interaction would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Result of Action
Given the various biological activities associated with indole derivatives , the effects could range from modulation of enzyme activity to alteration of cell signaling pathways, among others.
Propriétés
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-10-7-18(8-11-20)16(24)22(17(25)19-18)12-15(23)21-9-6-13-4-2-3-5-14(13)21/h2-5H,6-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZGVLWVLYLUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6488812.png)
![7-cyclopentyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488814.png)
![7-cyclohexyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488818.png)
![3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6488819.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488829.png)


![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6488876.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488878.png)
![5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6488885.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(furan-2-yl)methyl]urea](/img/structure/B6488890.png)
![N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488910.png)
![5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488915.png)